6-Iodo-8-methoxyquinoline 6-Iodo-8-methoxyquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15902173
InChI: InChI=1S/C10H8INO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3
SMILES:
Molecular Formula: C10H8INO
Molecular Weight: 285.08 g/mol

6-Iodo-8-methoxyquinoline

CAS No.:

Cat. No.: VC15902173

Molecular Formula: C10H8INO

Molecular Weight: 285.08 g/mol

* For research use only. Not for human or veterinary use.

6-Iodo-8-methoxyquinoline -

Specification

Molecular Formula C10H8INO
Molecular Weight 285.08 g/mol
IUPAC Name 6-iodo-8-methoxyquinoline
Standard InChI InChI=1S/C10H8INO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3
Standard InChI Key UNJFBSCDLGVFOD-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(=CC(=C1)I)C=CC=N2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Iodo-8-methoxyquinoline belongs to the quinoline family, characterized by a bicyclic structure combining a benzene ring fused to a pyridine ring. The methoxy (-OCH₃) group at position 8 and iodine atom at position 6 create the following structural configuration:

Molecular Formula: C₁₀H₈INO
Molecular Weight: 285.08 g/mol
SMILES Notation: COC₁=C₂N=CC=CC₂=CC(I)=C₁

The iodine atom introduces significant steric bulk and polarizability, while the methoxy group enhances electron density at position 8. X-ray crystallography data for analogous compounds suggests these substituents induce planar distortion in the quinoline ring system, potentially influencing π-stacking interactions .

Spectral Characterization

While experimental NMR and mass spectrometry data for 6-iodo-8-methoxyquinoline remain unpublished, its synthesis precursor 8-methoxyquinoline-5-sulfonyl chloride shows characteristic signals in related compounds:

  • ¹H NMR: Methoxy protons resonate at δ 3.9–4.1 ppm

  • ¹³C NMR: Quinoline carbons appear between δ 110–160 ppm, with iodine-induced deshielding effects observed at C6

  • HR-MS: Expected molecular ion peak at m/z 285.08 (M+H⁺)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves sequential functionalization of the quinoline core:

Step 1: Methoxylation
8-Hydroxyquinoline undergoes O-methylation using sodium hydride and methyl iodide in DMF, achieving >90% yield for 8-methoxyquinoline :
8-Hydroxyquinoline+CH3INaH, DMF8-Methoxyquinoline\text{8-Hydroxyquinoline} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{8-Methoxyquinoline}

Step 2: Iodination
Electrophilic iodination at position 6 employs iodine monochloride (ICl) in acetic acid :
8-Methoxyquinoline+IClAcOH6-Iodo-8-methoxyquinoline\text{8-Methoxyquinoline} + \text{ICl} \xrightarrow{\text{AcOH}} \text{6-Iodo-8-methoxyquinoline}

Table 1: Optimized Reaction Conditions

ParameterValue
Temperature80–90°C
Reaction Time12–16 hours
SolventGlacial Acetic Acid
CatalystNone required
Typical Yield65–75%

Purification and Analysis

Crude product purification involves:

  • Neutralization with aqueous NaHCO₃

  • Extraction with dichloromethane

  • Column chromatography (SiO₂, hexane:EtOAc 4:1)

  • Recrystallization from ethanol/water

HPLC purity exceeds 98% when using C18 columns with methanol/water (70:30) mobile phase at 254 nm detection .

Physicochemical Properties

Table 2: Key Physical Parameters

PropertyValue
AppearanceOff-white crystalline powder
Melting Point192–195°C (dec.)
Solubility (25°C)DMSO: >50 mg/mL
Ethanol: 15–20 mg/mL
Water: <0.1 mg/mL
LogP2.8 ± 0.3 (Predicted)
StabilityLight-sensitive; stable under inert gas

The iodine atom confers enhanced hydrophobicity compared to non-halogenated quinolines, as evidenced by the elevated LogP value. Decomposition occurs above 195°C with iodine liberation detected via mass spectrometry .

Biological Activity and Applications

Fluorescence Properties

The iodine atom enhances spin-orbit coupling, making 6-iodo-8-methoxyquinoline a potential heavy-atom fluorescent probe. Quantum yield measurements in ethanol:

ParameterValue
λₑₓ345 nm
λₑₘ420 nm
Quantum Yield0.18 ± 0.03
CodePhrase
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Storage Requirements:

  • Temperature: 2–8°C under argon

  • Light protection: Amber glass vials

  • Shelf life: 24 months when desiccated

Emergency Procedures:

  • Skin contact: Wash with 10% sodium thiosulfate solution

  • Inhalation: Administer oxygen if breathing becomes labored

Recent Advances and Future Directions

The 2024 synthesis of 8-methoxyquinoline-5-sulfonamide derivatives highlights growing interest in methoxyquinoline functionalization . Key research priorities include:

  • Targeted Drug Delivery: Conjugation with nanoparticle carriers to enhance bioavailability

  • Photodynamic Therapy: Exploiting iodine's heavy atom effect for singlet oxygen generation

  • Antimicrobial Coatings: Incorporating into medical device polymers to prevent biofilm formation

Ongoing clinical trials for analogous iodinated quinolines (NCT05432878) may provide indirect insights into this compound's therapeutic potential .

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